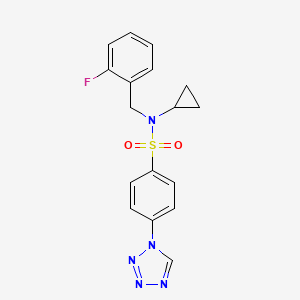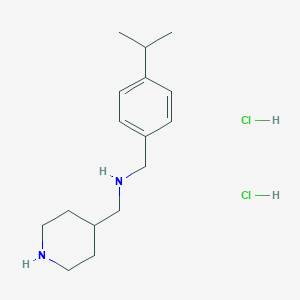
(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
描述
(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as MPMD, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various neurological disorders.
作用机制
(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride binds to TAAR1 receptors in the brain, leading to the activation of the G protein-coupled signaling pathway. This pathway activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn leads to an increase in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their levels. This increase in neurotransmitter levels has been linked to the potential therapeutic effects of this compound in the treatment of depression, anxiety, and addiction. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have a high affinity for TAAR1 receptors, making it a potent agonist for these receptors. However, this compound also has some limitations for use in lab experiments. Its effects on neurotransmitter systems are complex and not fully understood, making it difficult to interpret the results of experiments. Additionally, its potential therapeutic effects have not been extensively studied in humans, making it difficult to extrapolate the results of animal studies to human populations.
未来方向
There are several future directions for research on (4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride. One area of research could focus on the potential therapeutic effects of this compound in the treatment of neurological disorders such as depression, anxiety, and addiction. This could involve conducting clinical trials to determine the safety and efficacy of this compound in humans. Another area of research could focus on the biochemical and physiological effects of this compound, including its effects on neurotransmitter systems and its antioxidant properties. This could involve conducting experiments to further elucidate the mechanism of action of this compound and its potential neuroprotective effects. Overall, this compound has the potential to be a valuable tool for scientific research in the field of neuroscience.
科学研究应用
(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been found to have potential therapeutic effects in the treatment of various neurological disorders such as depression, anxiety, and addiction. It acts as a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of neurotransmitter systems such as dopamine and serotonin. This compound has been shown to increase the release of these neurotransmitters, leading to an increase in their levels in the brain.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.2ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;;/h2-5,13,15-16H,6-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGVIVYFMSMRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-methyl-7-phenyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426873.png)

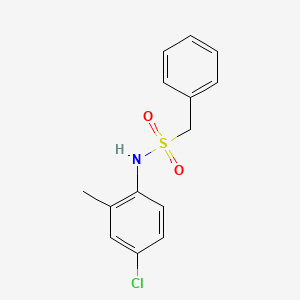
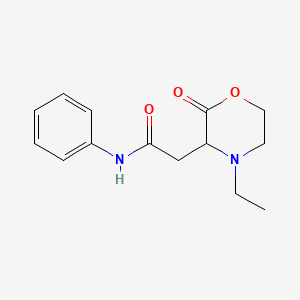
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4426900.png)
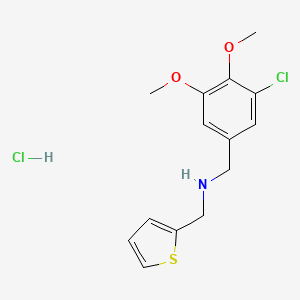
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426911.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4426922.png)
![8-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4426925.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4426932.png)
